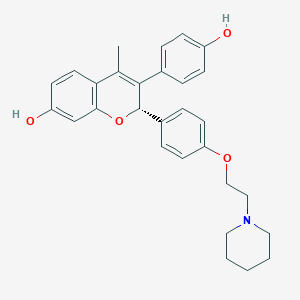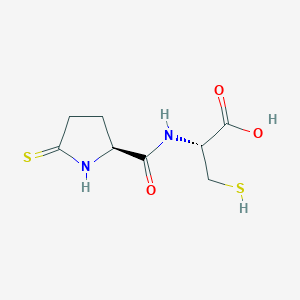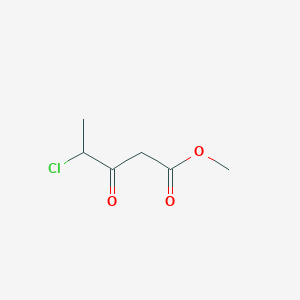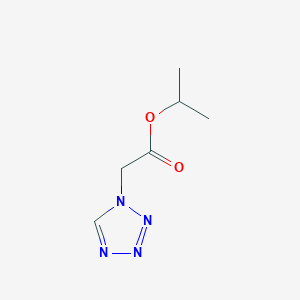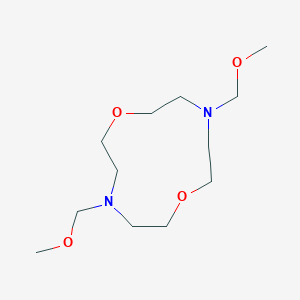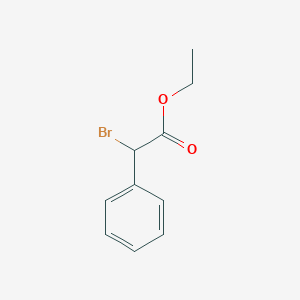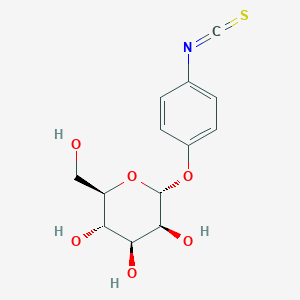
2-(Tributylstannyl)oxazole
Overview
Description
2-(Tributylstannyl)oxazole, also known as Tributyl(oxazol-2-yl)stannane, is a synthetic organotin compound. It is primarily used as a building block in organic synthesis, particularly in Stille coupling reactions. The compound has the molecular formula C15H29NOSn and a molecular weight of 358.11 g/mol .
Mechanism of Action
Target of Action
2-(Tributylstannyl)oxazole is a synthetic building block used in Stille coupling reaction . The primary targets of this compound are (hetero)aryl halides . These halides play a crucial role in the synthesis of various heteroaromatic compounds .
Mode of Action
The compound interacts with its targets through a Stille-Migita cross-coupling reaction . This reaction is facilitated by a palladium catalyst . The interaction results in the formation of new carbon-carbon bonds, leading to the synthesis of heteroaromatic compounds .
Biochemical Pathways
The Stille-Migita cross-coupling reaction is a key pathway affected by this compound . This pathway is crucial for the synthesis of various heteroaromatic compounds . The downstream effects include the formation of complex organic structures, which are often used in pharmaceuticals and materials science .
Result of Action
The primary result of the action of this compound is the synthesis of heteroaromatic compounds via the Stille-Migita cross-coupling reaction . For example, it can be used to prepare Ethyl 2-[3-(1,3-oxazol-2-yl)-1H-indazol-1-yl]acetate by reacting with 3-iodoindazole in the presence of Pd(PPh 3) 4 as a catalyst .
Biochemical Analysis
Biochemical Properties
It is known to be used as a reactant to prepare heteroaromatic compounds via Stille-Migita cross-coupling reaction with (hetero)aryl halides using a palladium catalyst .
Molecular Mechanism
The molecular mechanism of 2-(Tributylstannyl)oxazole is primarily through its role in the Stille-Migita cross-coupling reaction . It is used as a reactant to prepare heteroaromatic compounds, which can have various effects at the molecular level depending on the specific compound produced .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Tributylstannyl)oxazole is typically synthesized through the reaction of oxazole with tributyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:
Oxazole+Tributyltin chloride→this compound
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedure with optimization for larger scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Tributylstannyl)oxazole undergoes various types of reactions, including:
Stille Coupling Reactions: This is the most common reaction, where it reacts with (hetero)aryl halides in the presence of a palladium catalyst to form heteroaromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Stille Coupling: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Scientific Research Applications
2-(Tributylstannyl)oxazole has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly through Stille coupling reactions.
Pharmaceuticals: The compound is used in the synthesis of heteroaromatic compounds, which are key intermediates in the development of pharmaceuticals.
Material Science: It is employed in the synthesis of materials with specific electronic properties, such as conductive polymers.
Comparison with Similar Compounds
2-(Tributylstannyl)thiazole: Similar in structure but contains a thiazole ring instead of an oxazole ring.
2-(Tributylstannyl)pyridine: Contains a pyridine ring, used in similar coupling reactions.
Uniqueness: 2-(Tributylstannyl)oxazole is unique due to its specific reactivity in Stille coupling reactions, which allows for the efficient synthesis of heteroaromatic compounds. Its oxazole ring provides distinct electronic properties compared to other similar compounds, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
tributyl(1,3-oxazol-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWGRWHKDCHINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573224 | |
| Record name | 2-(Tributylstannyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145214-05-7 | |
| Record name | 2-(Tributylstannyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Tri-n-butylstannyl)oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

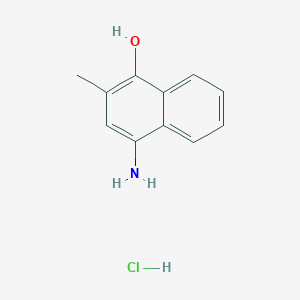
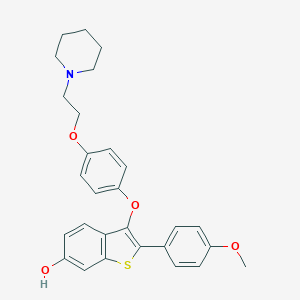

![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)
